Methanesulfonic acid--cyclododeca-2,8-diyn-1-ol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonic acid–cyclododeca-2,8-diyn-1-ol (1/1) is a chemical compound that combines methanesulfonic acid and cyclododeca-2,8-diyn-1-ol in a 1:1 ratio. Methanesulfonic acid is an organosulfuric acid with the molecular formula CH3SO3H, known for its strong acidity and high solubility in water. Cyclododeca-2,8-diyn-1-ol is a cyclic compound with two triple bonds and a hydroxyl group, contributing unique structural properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid–cyclododeca-2,8-diyn-1-ol (1/1) involves the reaction of methanesulfonic acid with cyclododeca-2,8-diyn-1-ol. The reaction typically occurs under controlled conditions to ensure the proper formation of the compound. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of methanesulfonic acid–cyclododeca-2,8-diyn-1-ol (1/1) may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification and crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid–cyclododeca-2,8-diyn-1-ol (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The hydroxyl group in cyclododeca-2,8-diyn-1-ol can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield various substituted compounds.
Scientific Research Applications
Methanesulfonic acid–cyclododeca-2,8-diyn-1-ol (1/1) has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in reactions involving cyclododeca-2,8-diyn-1-ol derivatives.
Biology: Research studies explore the biological activity of the compound and its potential use in developing new pharmaceuticals.
Medicine: The compound’s unique structural properties make it a candidate for drug development and therapeutic applications.
Industry: Methanesulfonic acid–cyclododeca-2,8-diyn-1-ol (1/1) is used in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methanesulfonic acid–cyclododeca-2,8-diyn-1-ol (1/1) involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. The specific molecular targets and pathways depend on the context of its application, such as its use in biological systems or industrial processes.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic acid: A strong acid with high solubility in water, used in various chemical reactions and industrial applications.
Cyclododeca-2,8-diyn-1-ol: A cyclic compound with unique structural properties, used in organic synthesis and materials science.
Uniqueness
Methanesulfonic acid–cyclododeca-2,8-diyn-1-ol (1/1) is unique due to its combination of methanesulfonic acid and cyclododeca-2,8-diyn-1-ol, resulting in a compound with distinct chemical and physical properties. This combination allows for a wide range of applications in different fields, making it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
189077-01-8 |
---|---|
Molecular Formula |
C13H20O4S |
Molecular Weight |
272.36 g/mol |
IUPAC Name |
cyclododeca-2,8-diyn-1-ol;methanesulfonic acid |
InChI |
InChI=1S/C12H16O.CH4O3S/c13-12-10-8-6-4-2-1-3-5-7-9-11-12;1-5(2,3)4/h12-13H,1-2,4,6-7,9,11H2;1H3,(H,2,3,4) |
InChI Key |
XNYMLXORFLEFDT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C1CCC#CC(CCCC#CC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.